4-苄基-2-硝基苯酚

描述

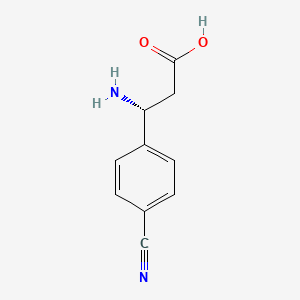

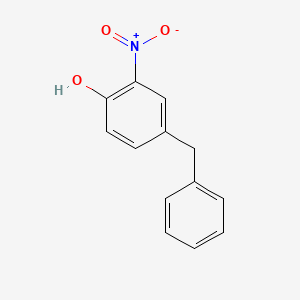

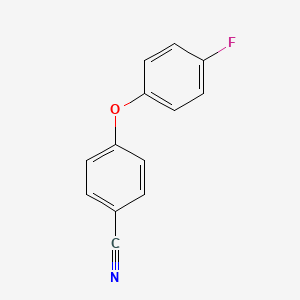

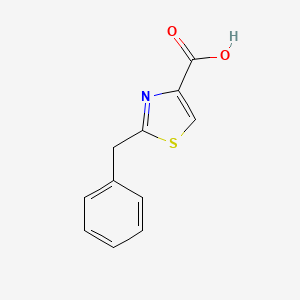

4-Benzyl-2-nitrophenol is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Benzyl-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

甲烷生成系统中的硝基苯酚

硝基苯酚,包括 4-苄基-2-硝基苯酚等化合物,用于各种工业中,如炸药、制药和染料。研究表明,硝基苯酚会影响厌氧系统,特别是涉及废物处理的产甲烷系统。Podeh、Bhattacharya 和 Qu (1995) 在“水研究”中的一项研究表明,硝基苯酚对产甲烷系统的毒性遵循一个特定的顺序,单硝基苯酚在某些条件下显示出完全去除。这项研究对于了解含有硝基苯酚的工业废物的环境影响和处理至关重要 (Podeh, Bhattacharya, & Qu, 1995)。

厌氧系统中的可降解性

Uberoi 和 Bhattacharya (1997) 在“水环境研究”中研究了硝基苯酚(包括 4-硝基苯酚)在厌氧系统中的可降解性。研究发现,在这些系统中,硝基苯酚对乙酸盐的利用比对丙酸盐的利用有更大的抑制作用。这项研究对于了解硝基苯酚在厌氧消化普遍存在的环境中的生物降解过程至关重要 (Uberoi & Bhattacharya, 1997)。

与 NO3 的气相反应

Bolzacchini 等人。(2001) 在“环境科学与技术”中研究了硝基苯酚在气相中的反应,特别是与 NO3 自由基的反应。他们发现,NO3 自由基与苯酚的反应导致形成硝基苯酚,包括 2-硝基苯酚。这项研究有助于了解硝基苯酚的大气化学及其环境影响 (Bolzacchini et al., 2001)。

催化应用

Bi 等人 (2019) 在“应用表面科学”中的一项研究探讨了硝基苯酚在催化中的应用。他们重点研究了各种 PdxCuy 催化剂还原 4-硝基苯酚的催化性能。这项研究对于开发在工业过程中转化硝基苯酚的高效且经济有效的方法非常重要 (Bi et al., 2019)。

光催化降解

Dieckmann 和 Gray (1996) 在“水研究”中使用 TiO2 对 4-硝基苯酚的光催化降解进行了实验。他们研究了降解机制并鉴定了主要的芳香中间体。这项研究与开发处理被硝基苯酚污染的水并提高其生物降解性的方法相关 (Dieckmann & Gray, 1996)。

作用机制

Target of Action

4-Benzyl-2-nitrophenol primarily targets aromatic compounds in a process known as nucleophilic aromatic substitution . This compound serves as a synthetic precursor for constructing fluorescent ion indicators .

Mode of Action

The mode of action of 4-Benzyl-2-nitrophenol involves a nucleophilic aromatic substitution reaction, where one of the substituents in an aromatic ring is replaced by a nucleophile . This process is facilitated by the presence of strongly electron-attracting groups such as NO2 and very strongly basic nucleophilic reagents .

Biochemical Pathways

The biochemical pathways affected by 4-Benzyl-2-nitrophenol involve the catabolism of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol have been studied, and they exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of the action of 4-Benzyl-2-nitrophenol is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .

Action Environment

The action of 4-Benzyl-2-nitrophenol can be influenced by environmental factors. For instance, the mechanochemical hydrogenation of 4-nitrophenol was examined in a ball mill reactor, where hydrogen gas flows through the reactor at ambient temperature and pressure in the presence of a Pd/C catalyst and acetic anhydride . Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .

安全和危害

4-Benzyl-2-nitrophenol is harmful if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

The future directions of 4-Benzyl-2-nitrophenol research could involve the development of robust catalysts for heterogeneous catalytic reactions . It could also involve the exploration of the application of these bimetallic nanoparticles for removal of hazardous organic pollutant, viz. 4-nitrophenol .

属性

IUPAC Name |

4-benzyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354900 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37021-63-9 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)